Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hcl
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Overview
Description
Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its morpholine ring, which is substituted at the 2 and 3 positions with isopropyl and carboxylate groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the preparation of the morpholine ring, followed by the introduction of the isopropyl and carboxylate groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the morpholine ring .
Scientific Research Applications
Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-3-methylglutamate: Another chiral compound with similar structural features.
Methyl (2S,3R)-3-alkyl/alkenylglutamates: These compounds share the morpholine ring and carboxylate group but differ in the substituents at the 3 position
Uniqueness
Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and as a tool in chemical research .
Properties
Molecular Formula |
C9H18ClNO3 |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
methyl (2S,3R)-2-propan-2-ylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-6(2)8-7(9(11)12-3)10-4-5-13-8;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1 |
InChI Key |
DJBAWZAJQCERTC-WLYNEOFISA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](NCCO1)C(=O)OC.Cl |
Canonical SMILES |
CC(C)C1C(NCCO1)C(=O)OC.Cl |
Origin of Product |
United States |
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